1-(3,5-Dimethoxyphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of ureas. This compound is characterized by the presence of a dimethoxyphenyl group, a morpholinopyrimidinyl group, and a urea linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,5-dimethoxyaniline, is reacted with an appropriate reagent to introduce the urea functionality.
Introduction of the Morpholinopyrimidinyl Group: The intermediate is then reacted with 4-methyl-6-morpholinopyrimidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the urea linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethoxyphenyl)-3-(pyrimidin-2-yl)urea
- 1-(3,5-Dimethoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea
- 1-(3,5-Dimethoxyphenyl)-3-(morpholinopyrimidin-2-yl)urea
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea is unique due to the presence of both the dimethoxyphenyl and morpholinopyrimidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-13-8-18(24-4-6-28-7-5-24)23-17(21-13)12-20-19(25)22-14-9-15(26-2)11-16(10-14)27-3/h8-11H,4-7,12H2,1-3H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGFSOQKUIDGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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